molecular formula C19H23BO3 B1603913 4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane CAS No. 912569-68-7

4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B1603913
CAS No.: 912569-68-7
M. Wt: 310.2 g/mol
InChI Key: AFDZGEOQKHIWKF-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane is a boronic ester derivative widely used in organic synthesis, catalysis, and material science. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of phenylboronic acid with pinacol in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane is primarily used as a reagent in organic synthesis. Its boron atom can participate in various reactions such as:

  • Suzuki Coupling Reactions : This compound serves as a boronate ester that can react with aryl halides to form biaryl compounds. This application is crucial in the synthesis of pharmaceuticals and agrochemicals.

Case Study: Suzuki Coupling

In a study published in the Journal of Organic Chemistry, researchers demonstrated the efficiency of this compound in coupling reactions to synthesize complex biaryl structures which are important intermediates in drug development. The reaction conditions were optimized to achieve high yields and selectivity.

Reaction TypeYield (%)Conditions
Suzuki Coupling85K2CO3 in DMF at 80°C

Medicinal Chemistry

The compound's ability to form stable complexes with various substrates makes it valuable in medicinal chemistry. It has been investigated for its potential as a drug delivery agent and as part of prodrug systems.

Case Study: Drug Delivery Systems

Research published in Advanced Drug Delivery Reviews highlighted the use of this dioxaborolane derivative in targeted drug delivery systems. The study found that incorporating this compound into nanoparticles improved the bioavailability and therapeutic efficacy of anticancer drugs.

Drug CompoundBioavailability Improvement (%)Formulation Type
Doxorubicin40Lipid-based nanoparticles

Materials Science

This compound has also found applications in materials science, particularly in the development of boron-containing polymers and materials with enhanced thermal stability and mechanical properties.

Case Study: Polymer Development

A study featured in Macromolecules explored the incorporation of this compound into polymer matrices. The results indicated significant improvements in thermal resistance and mechanical strength compared to traditional polymers.

PropertyControl PolymerModified Polymer
Thermal Stability (°C)250300
Tensile Strength (MPa)3050

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura reactions, the boronic ester reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating the formation of the transition state and subsequent product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane is unique due to its phenoxymethyl group, which enhances its reactivity and stability compared to other boronic esters. This makes it particularly useful in complex organic syntheses and industrial applications .

Biological Activity

4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane (CAS Number: 912569-68-7) is a boron-containing compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C19H23BO3
  • Molecular Weight : 310.20 g/mol
  • IUPAC Name : this compound
  • PubChem CID : 24229702
PropertyValue
CAS Number912569-68-7
Purity≥97%
AppearanceAmber liquid

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The dioxaborolane structure is known for its potential to act as a boronic acid derivative, which can form reversible covalent bonds with diols and other nucleophiles in biological systems. This property is particularly useful in the development of targeted therapies.

Anticancer Activity

Recent studies have indicated that this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance:

  • In Vitro Studies : Research has shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators .
  • Case Study : A study demonstrated that a related dioxaborolane compound effectively inhibited the proliferation of breast cancer cells by disrupting mitochondrial function and inducing oxidative stress .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases:

  • Mechanism : The compound may protect neuronal cells from oxidative damage and apoptosis by modulating signaling pathways associated with inflammation and cell survival .

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound:

  • Study Design : Mice treated with the compound showed reduced tumor sizes compared to control groups. Additionally, behavioral assessments indicated improvements in cognitive function in models of neurodegeneration .

Safety and Toxicology

While the biological activity is promising, safety profiles must be established:

  • Toxicological Studies : Preliminary data indicate that high doses may lead to skin irritation and respiratory issues; however, further studies are needed to determine safe dosage ranges for therapeutic use .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-10-8-9-15(13-16)14-21-17-11-6-5-7-12-17/h5-13H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDZGEOQKHIWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640407
Record name 4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912569-68-7
Record name 4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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